molecular formula C20H19N5OS B2386120 1-phenyl-5-(1H-pyrrol-1-yl)-N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1798617-81-8

1-phenyl-5-(1H-pyrrol-1-yl)-N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2386120
CAS RN: 1798617-81-8
M. Wt: 377.47
InChI Key: RUYSNNFFADEEBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-phenyl-5-(1H-pyrrol-1-yl)-N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H19N5OS and its molecular weight is 377.47. The purity is usually 95%.
BenchChem offers high-quality 1-phenyl-5-(1H-pyrrol-1-yl)-N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-phenyl-5-(1H-pyrrol-1-yl)-N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Protodeboronation for Alkene Hydromethylation

Pinacol boronic esters are valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. However, recent research has reported a catalytic protodeboronation method for 1°, 2°, and 3° alkyl boronic esters using a radical approach . This method allows for formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The hydromethylation sequence was successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol.

Solid-State Structures and Derivatives

1-Phenyl-1H-pyrrole-2,5-dicarboxylic acid derivatives have been investigated for their solid-state structures. Small structural variations in the monomeric subunit can lead to the formation of one-dimensional linear ribbons, two-dimensional sheets, and three-dimensional networks .

Cyclometallated Ligand in Iridium Complexes

1-Phenyl-1H-pyrazole, a derivative of our compound, serves as a cyclometallated ligand in the preparation of new heteroleptic iridium (III) complexes .

Electroactive Phenol-Based Polymer

The compound 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol (4-DTPP) has been synthesized and electrochemically polymerized. This monomer, when polymerized in the presence of LiClO4 as the supporting electrolyte, exhibits interesting electroactivity .

properties

IUPAC Name

1-phenyl-5-pyrrol-1-yl-N-(1-thiophen-2-ylpropyl)triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5OS/c1-2-16(17-11-8-14-27-17)21-19(26)18-20(24-12-6-7-13-24)25(23-22-18)15-9-4-3-5-10-15/h3-14,16H,2H2,1H3,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYSNNFFADEEBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CS1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N4C=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-phenyl-5-(1H-pyrrol-1-yl)-N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-4-carboxamide

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